N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique thieno-pyrazole structure and various functional groups suggest a rich profile of biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound features:
- Thieno[3,4-c]pyrazole core : Known for diverse biological activities.
- tert-butyl group : Enhances lipophilicity and potential bioavailability.
- Carboxamide moiety : Implicated in various pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : A study on structurally related compounds showed activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM and against breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for two different compounds .
- Mechanisms of Action : The pyrazole derivatives may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The thieno-pyrazole derivatives have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Similar compounds have shown antibacterial activity against various pathogens. For example, benzothioate derivatives exhibited good antibacterial activity compared to standard treatments like chloramphenicol .
- Fungal Activity : Compounds with similar structures have shown antifungal effects against Fusarium oxysporum, suggesting that this compound may also possess such activity.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Research Findings
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-13-6-7-16(8-14(13)2)25-10-15(9-19(25)27)21(28)23-20-17-11-31(29,30)12-18(17)24-26(20)22(3,4)5/h6-8,15H,9-12H2,1-5H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOMFDRMFMJQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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